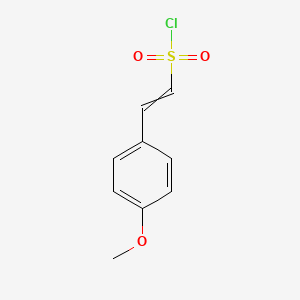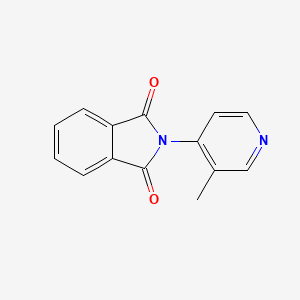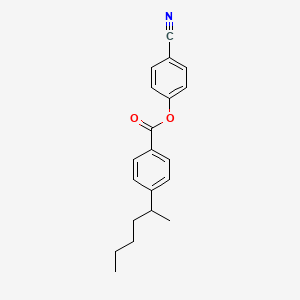
4-Cyanophenyl 4-(hexan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-(hexan-2-YL)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group and a hexan-2-yl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(hexan-2-YL)benzoate typically involves the esterification of 4-cyanophenol with 4-(hexan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(hexan-2-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-Cyanophenyl 4-(hexan-2-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(hexan-2-YL)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the benzoate moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
- 4-Cyanophenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate
Comparison
4-Cyanophenyl 4-(hexan-2-YL)benzoate is unique due to the presence of the hexan-2-yl group, which imparts specific steric and electronic properties. This distinguishes it from similar compounds that may have different alkyl or cycloalkyl groups. The unique structure of this compound can result in distinct reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116684-13-0 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-hexan-2-ylbenzoate |
InChI |
InChI=1S/C20H21NO2/c1-3-4-5-15(2)17-8-10-18(11-9-17)20(22)23-19-12-6-16(14-21)7-13-19/h6-13,15H,3-5H2,1-2H3 |
InChI Key |
QWANYJPCZQMWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)



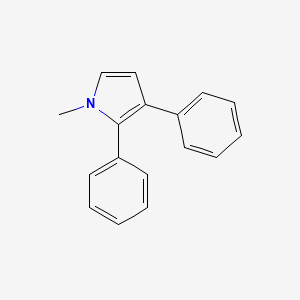



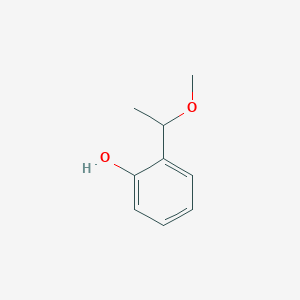
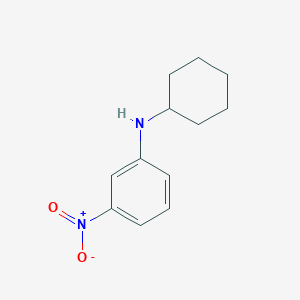
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
